molecular formula C₇H₅AgO₂ B148599 Silver benzoate CAS No. 532-31-0

Silver benzoate

Cat. No. B148599
CAS RN: 532-31-0
M. Wt: 228.98 g/mol
InChI Key: CLDWGXZGFUNWKB-UHFFFAOYSA-M
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Description

Silver benzoate is a compound that has been utilized in various chemical syntheses. It serves as a key reagent in the synthesis of complex molecules, such as 1,2,4-triazoles, which are of interest due to their potential applications in various fields, including medicinal chemistry . The use of silver benzoate in these reactions is significant as it offers a mercury-free alternative, which is beneficial from both an environmental and health perspective .

Synthesis Analysis

The synthesis of silver benzoate is not directly described in the provided papers; however, its application in the synthesis of other compounds is well documented. For instance, silver benzoate has been used as a catalyst in the synthesis of benzoxazine/oxazine-fused isoquinolines and naphthyridines from o-alkynyl aldehydes . It has also been employed in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, demonstrating the ability to introduce a variety of substituents and retain optical purity when introducing chiral centers . Additionally, silver benzoate has been used in the cyclization step for the synthesis of 1,2,4-triazoles substituted with amino acid side chains .

Molecular Structure Analysis

While the molecular structure of silver benzoate itself is not detailed in the provided papers, the structure of various silver complexes that have been synthesized using related benzoate ligands is reported. For example, diverse silver(I) complexes constructed from methyl-4-(5-halopyrimidin-2-ylcarbamoyl)benzoate ligands have been synthesized, and their structures depend on the roles of the halogen atom and anion .

Chemical Reactions Analysis

Silver benzoate is involved in several chemical reactions as a catalyst or reagent. It has been used in silver-catalyzed domino approaches , [3+2]-cycloaddition of benzynes with diazocarbonyl species , and the synthesis of 4-substituted benzofurans . Additionally, it has been employed in the synthesis of substituted benzofuran- and indole-pyrroles and α-alkylated aryl ketones from internal alkynes and benzyl alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver benzoate are not explicitly discussed in the provided papers. However, the properties of silver nanoparticles synthesized using plant-derived 4-N-methyl benzoic acid, which is structurally related to silver benzoate, have been studied. These nanoparticles exhibit antimicrobial, antioxidant, and antitumor activities, suggesting that the silver and benzoate components contribute to these properties . Additionally, silver N-heterocyclic carbene complexes bearing a methyl benzoate substituent have shown antimicrobial efficacy comparable to silver nitrate .

Relevant Case Studies

Case studies involving silver benzoate include its use in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles on a multi-gram scale while maintaining optical purity . Another case study involves the synthesis of 1,2,4-triazoles substituted with amino acid side chains, where silver benzoate played a crucial role in the cyclization step . These examples demonstrate the practical applications of silver benzoate in organic synthesis and its potential for scale-up and use in the production of biologically active compounds.

Scientific Research Applications

Antimicrobial Applications

Silver benzoate has demonstrated significant antimicrobial efficacy, particularly in the field of food preservation and medical treatments. Studies have shown that silver benzoate-functionalized nanoparticles can act as effective food preservatives, displaying high antimicrobial activity against various food-borne pathogens at low concentrations (Kumar et al., 2017). Additionally, silver N-heterocyclic carbene complexes with methyl benzoate substituents have been synthesized and tested for antimicrobial efficacy against bacteria like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, showing potential in bacterial infection treatment (Knapp et al., 2010).

Surface Chemistry and Catalysis

Silver benzoate is used in surface chemistry studies, such as investigating the acid-base chemistry of immobilized molecules on silver surfaces. For instance, the study of the acid-base chemistry of 2-mercaptobenzoic acid on silver surfaces revealed insights into the proton dissociation equilibrium and interactions with the silver surface, which is significant for surface-enhanced Raman spectroscopy applications (Ma & Harris, 2011). Additionally, silver benzoate has been utilized as a catalyst in studies like the Wolff rearrangement of α-diazoacetophenone, providing insights into novel reaction mechanisms (Yukawa et al., 1967).

Synthesis of Novel Compounds

Research involving silver benzoate has led to the synthesis of various novel compounds. For example, new silver(I) complexes with antimicrobial activities against bacterial and fungal strains have been developed, showcasing the versatility of silver benzoate in forming effective antimicrobial agents (O'Beirne et al., 2019). In another study, a new method using silver benzoate for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles was reported, highlighting its role in enabling the introduction of a variety of substituents in the synthesis process (Bibian et al., 2010).

Nanotechnology Applications

Silver benzoate plays a crucial role in nanotechnology, particularly in the synthesis of silver nanoparticles. A study described a method for synthesizing monodispersed silver nanoclusters using silver benzoate, demonstrating its importance in the field of nanomaterials (Chaki et al., 2002). Furthermore, research has explored the use of silver benzoate in the development of nanocomposites for antimicrobial coatings, highlighting its potential in high-solid antimicrobial coating applications (Naik & Ratna, 2015).

Future Directions

The use of green chemistry is environmental friendly, non-toxic, and cheap . Silver benzoate could potentially be used in the development of environmental friendly technology for material synthesis .

Relevant Papers

  • “Synthesis and Characterization of Silver Selenide Nanoparticles via a Facile Sonochemical Route Starting from a Novel Inorganic Precursor” discusses the synthesis of silver selenide nanoparticles using silver benzoate .
  • “Just Laser Irradiation of Silver Benzoate Water Solution – a Direct Way of Ag Nanofibers Synthesis for Broadband SERS Detection” discusses the use of silver benzoate in the synthesis of Ag nanofibers .

properties

IUPAC Name

silver;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDWGXZGFUNWKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5AgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883426
Record name Benzoic acid, silver(1+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver benzoate

CAS RN

532-31-0
Record name Silver benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, silver(1+) salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, silver(1+) salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver benzoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.759
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Record name SILVER BENZOATE
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Synthesis routes and methods

Procedure details

A solution of silver benzoate (1.0 g) and triethylamine (20 ml) was prepared. To a stirring mixture of (R)-3-diazo-2-oxo-1-(phenylmethyl)carbamic acid, 1,1-dimethylethyl ester (10.0 g, 34.56 mmol) and methanol (100 ml) was added a portion of the silver benzoate/triethylamine solution (10 ml). After 20 minutes additional silver benzoate/triethylamine was added (5 ml) and stirring continued for 45 minutes. The dark reaction mixture was treated with Celite, decolorizing carbon and brine. The resulting mixture was filtered through Celite and the filtrate concentrated, diluted with ethyl acetate and washed with water (twice), 1N sodium bicarbonate (twice), 1N hydrochloric acid (twice), 1N sodium bicarbonate and brine, dried over anhydrous magnesium sulfate and concentrated to an amber oil. The oil was chromatographed (flash, silica gel LPS-1, benzene:isopropyl ether 85:15) to yield a colorless oil. The oil was triturated with hexane to yield the title compound as a colorless solid: 8.43 g (28.7 mmol); Rf =0.26 (silica gel, benzene:isopropyl ether 85:15).
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
(R)-3-diazo-2-oxo-1-(phenylmethyl)carbamic acid, 1,1-dimethylethyl ester
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
silver benzoate triethylamine
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
silver benzoate triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
RA Crovak, JM Hoover - Journal of the American Chemical …, 2018 - ACS Publications
… Here we report that the field effect parameter (F) has a substantial influence on the rate of decarboxylation of well-defined silver benzoate complexes. This finding provides the …
Number of citations: 0 pubs.acs.org
A Baur, KA Bustin, E Aguilera, JL Petersen… - Organic Chemistry …, 2017 - pubs.rsc.org
… Based on the data presented, we propose the initial formation of a silver benzoate species that both solubilizes the silver(I) oxidant and generates a copper benzoate intermediate by …
Number of citations: 0 pubs.rsc.org
UN Dash, SP Kalia - Fluid phase equilibria, 1988 - Elsevier
… Silver benzoate and silver salicylate were prepared by the method similar to that described … along with a generous excess of solid silver benzoate or silver salicylate were sealed in the …
Number of citations: 0 www.sciencedirect.com
M Bibian, AL Blayo, A Moulin, J Martinez, JA Fehrentz - Tetrahedron Letters, 2010 - Elsevier
… We report a new method using silver benzoate instead of mercury salts as a key reagent for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. This method allows the introduction of a …
Number of citations: 0 www.sciencedirect.com
IM Kolthoff, W Bosch - The Journal of Physical Chemistry, 2002 - ACS Publications
… in which S0 represents the solubility of silver benzoate at an ionic strength of zero and S the same in the salt solution. The solubility of silver benzoate in water at 250 is of the order of …
Number of citations: 0 pubs.acs.org
S Kikuchi, K Sekine, T Ishida… - … Chemie (International ed …, 2012 - europepmc.org
… A catalytic amount of silver benzoate with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) was an effective catalytic system for the reaction of carbon dioxide with various ketones …
Number of citations: 0 europepmc.org
EK Fields, S Meyerson - The Journal of Organic Chemistry, 1976 - ACS Publications
… Silver benzoate at 276 C gives … by silver benzoate at 300 C, along with formation of biphenyl and benzophenone dimer. An intimate mixture of silver isonicotinate and silver benzoate at …
Number of citations: 0 pubs.acs.org
C Lozano, C Ramirez, N Sin, HMF Viart, SB Prusiner… - ACS …, 2021 - ACS Publications
In the literature, C–N coupling methods for the reaction of iodo-oxazole with 2-pyridinone were found to be low yielding. C–N coupling using silver benzoate additives with CuI catalysts …
Number of citations: 0 pubs.acs.org
D Bryce-Smith - Nature, 1953 - Springer
… Silver benzoate has been suspended in a number of aromatic compounds and treated with one equivalent of bromine or iodine at 20. The resulting insoluble complex has been caused …
Number of citations: 0 link.springer.com
M Szymanska-Chargot, A Gruszecka… - … Physica Polonica A, 2011 - bibliotekanauki.pl
… salts (silver trifluoroacetate and silver benzoate). The biggest species obtained was Ag+ … of diatomic clusters are already in condensed phase (silver benzoate or silver nanopowder). …
Number of citations: 0 bibliotekanauki.pl

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